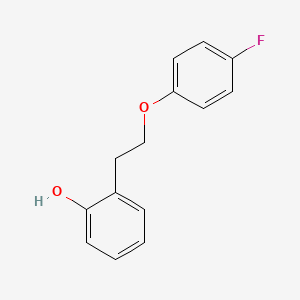

2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane

説明

準備方法

CRE 10904の合成には、特定の条件下でのp-フルオロフェノールとo-ヒドロキシフェニルエタンの反応が含まれます。この反応には通常、触媒が必要であり、有機溶媒中で行われます。 その後、生成物は高速液体クロマトグラフィーを用いて精製され、純度と有効性が保証されます .

化学反応の分析

CRE 10904は、以下を含むいくつかの種類の化学反応を起こします。

酸化: CRE 10904は、酸化されて様々な代謝物を生成することができます。

還元: この化合物は、特定の条件下で還元されて、異なる生成物を生じます。

置換: CRE 10904は、特にフッ素原子を含む置換反応を起こすことができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物は、通常、硫酸抱合またはグルクロン酸抱合された代謝物です .

科学的研究の応用

Molecular Characteristics

- Molecular Formula : C16H15FO4

- Molecular Weight : 290.29 g/mol

- CAS Number : 477334-59-1

Antioxidant Activity

Research indicates that 2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane exhibits significant antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Key Findings:

- The compound effectively scavenges free radicals and reduces oxidative stress markers in vitro.

- Studies have shown that it enhances the activity of endogenous antioxidant enzymes, providing protective effects against cellular damage.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, which are crucial in managing chronic diseases characterized by inflammation.

Mechanism of Action:

- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed.

- The compound may modulate the NF-kB signaling pathway, a key regulator of the inflammatory response.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties.

Case Studies:

Cell Line Studies :

- In vitro studies on various cancer cell lines (e.g., breast and colon cancer) demonstrated that the compound inhibits cell proliferation with significant cytotoxicity indicated by low IC50 values.

- The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Animal Models :

- In vivo studies using mouse models showed reduced tumor growth when treated with the compound compared to controls.

- Histological analysis revealed decreased angiogenesis and increased apoptosis in tumor tissues.

Summary of Biological Activities

| Activity Type | Description | Mechanism/Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals | Enhances endogenous antioxidant enzyme activity |

| Anti-inflammatory | Reduces inflammation | Inhibits TNF-alpha and IL-6; modulates NF-kB pathway |

| Anticancer | Inhibits cancer cell proliferation | Induces apoptosis; causes G1 phase cell cycle arrest |

作用機序

CRE 10904は、主に生体内での硫酸化によって効果を発揮します。この化合物は、犬やラットで急速に硫酸抱合され、その活性代謝物であるCRE 11296を生成します。この代謝物は、ナトリウム-カリウム-塩素共輸送系の強力な阻害剤であり、血圧と体液バランスの調節において重要な役割を果たしています。 さらに、CRE 11296はカリウム-塩素共輸送系と塩化物-重炭酸交換器を阻害し、利尿作用と降圧作用に寄与しています .

類似の化合物との比較

CRE 10904は、その特定の分子構造と作用機序により、他の利尿薬や降圧薬とは異なります。類似の化合物には以下のようなものがあります。

フロセミド: ナトリウム-カリウム-塩素共輸送系を阻害する別のループ利尿薬ですが、CRE 11296よりも効力が弱いです。

ブメタニド: 同様の作用機序を持つループ利尿薬ですが、分子構造が異なります。

CRE 10904は、その高天井性ナトリウム利尿作用と、複数のイオン輸送系を阻害する能力により、さらなる研究開発のための有望な候補となっています .

類似化合物との比較

CRE 10904 is unique compared to other diuretic and antihypertensive agents due to its specific molecular structure and mechanism of action. Similar compounds include:

Furosemide: Another loop diuretic that inhibits the sodium-potassium-chloride cotransport system but is less potent than CRE 11296.

Bumetanide: A loop diuretic with a similar mechanism of action but different molecular structure.

Torsemide: Another diuretic that acts on the sodium-potassium-chloride cotransport system but has different pharmacokinetic properties.

CRE 10904 stands out due to its high-ceiling natriuretic action and its ability to inhibit multiple ion transport systems, making it a promising candidate for further research and development .

生物活性

2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane, also known by its CAS number 132194-67-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenoxy group and a hydroxyphenyl moiety, which are significant for its interaction with biological systems. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. AChE inhibitors are vital in treating conditions like Alzheimer's disease.

- Antioxidant Activity : The hydroxy group in the structure may contribute to antioxidant properties by scavenging free radicals and chelating metal ions.

Biological Activity Data

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Acetylcholinesterase Inhibition : A study demonstrated that compounds with similar phenolic structures exhibited significant AChE inhibition, suggesting that this compound may have comparable effects. The inhibition constants (Ki) were noted to be in the low nanomolar range, indicating potent activity against AChE .

- Antioxidant Studies : Research on related phenolic compounds showed that they possess significant antioxidant properties, which could be extrapolated to suggest that this compound may also exhibit similar effects. The ability to reduce oxidative stress is crucial in preventing cellular damage and has implications in various diseases .

- Cytotoxicity Profiles : Investigation into the cytotoxicity of structurally similar compounds revealed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing therapeutic agents with fewer side effects .

特性

IUPAC Name |

2-[2-(4-fluorophenoxy)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-12-5-7-13(8-6-12)17-10-9-11-3-1-2-4-14(11)16/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYJIHWARONOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCOC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157421 | |

| Record name | Cre 10904 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132194-67-3 | |

| Record name | Cre 10904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cre 10904 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(4-Fluorophenoxy)ethyl]phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD88GEJ6QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。